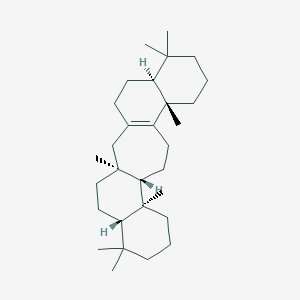![molecular formula C12H10O4 B101632 [1,1'-Biphenyl]-2,2',3,3'-tetrol CAS No. 19261-03-1](/img/structure/B101632.png)
[1,1'-Biphenyl]-2,2',3,3'-tetrol
描述
[1,1’-Biphenyl]-2,2’,3,3’-tetrol: is an organic compound that consists of two benzene rings connected by a single bond, with four hydroxyl groups attached at the 2, 2’, 3, and 3’ positions. This compound is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,3,3’-tetrol typically involves the hydroxylation of biphenyl derivatives. One common method is the use of a Friedel-Crafts acylation reaction followed by a reduction process. The reaction conditions often include the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,3,3’-tetrol can be achieved through large-scale hydroxylation processes. These processes may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents and catalysts is crucial to optimize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,2’,3,3’-tetrol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyl compounds.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
Chemistry: [1,1’-Biphenyl]-2,2’,3,3’-tetrol is used as a building block in organic synthesis. Its hydroxyl groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets.
Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’,3,3’-tetrol is used in the production of polymers and materials with specific properties. Its hydroxyl groups can participate in polymerization reactions, leading to the formation of high-performance materials.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,2’,3,3’-tetrol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
相似化合物的比较
Biphenyl: The parent compound without hydroxyl groups.
[1,1’-Biphenyl]-2,2’-diol: A derivative with two hydroxyl groups.
[1,1’-Biphenyl]-4,4’-diol: Another derivative with hydroxyl groups at different positions.
Uniqueness: [1,1’-Biphenyl]-2,2’,3,3’-tetrol is unique due to the presence of four hydroxyl groups, which significantly enhance its reactivity and potential applications. The specific positioning of these hydroxyl groups allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(2,3-dihydroxyphenyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZFWSIZQLXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940924 | |
| Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19261-03-1 | |
| Record name | (1,1'-Biphenyl)-2,2',3,3'-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


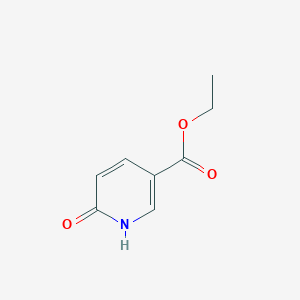
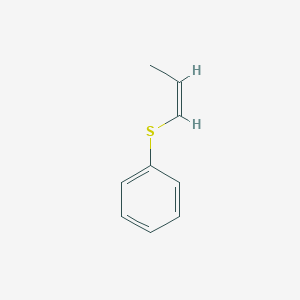
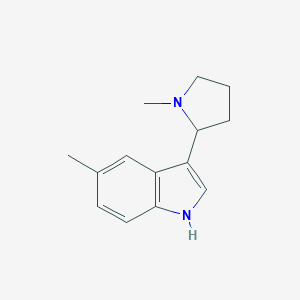
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

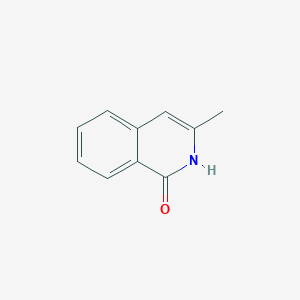
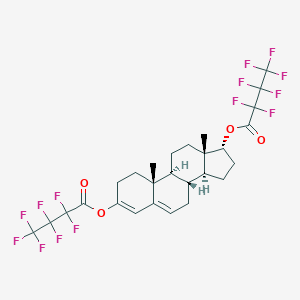



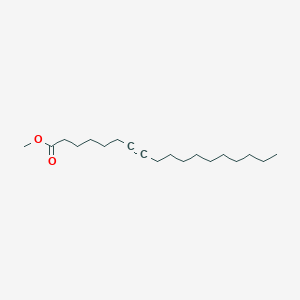

![2-[2-(4-methoxyphenyl)ethenyl]pyridine](/img/structure/B101573.png)
